molecular formula C15H9ClFN3O2 B12222504 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12222504
M. Wt: 317.70 g/mol
InChI Key: OCSNAFMSRSIFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazoles, five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom, have been integral to medicinal chemistry since the mid-20th century. Their versatility stems from their ability to act as bioisosteric replacements for esters and amides, thereby improving metabolic stability and altering electronic profiles. The 1,2,5-oxadiazole regioisomer, in particular, has gained prominence due to its unique capacity to function as a nitric oxide (NO) donor under physiological conditions, a property exploited in cardiovascular and neuroprotective therapies. Early studies on furazabol, a 1,2,5-oxadiazole-containing anabolic steroid, demonstrated the scaffold’s metabolic stability and capacity to modulate lipid profiles, paving the way for its use in atherosclerosis treatment. Subsequent work identified 1,2,5-oxadiazoles as inhibitors of enzymes such as topoisomerase I and SENP2, highlighting their applicability in oncology and neurodegenerative diseases.

Table 1: Key Milestones in Oxadiazole-Based Drug Discovery

Year Discovery Application Reference
1969 Furazabol (1,2,5-oxadiazole steroid) Atherosclerosis therapy
2012 1,3,4-Oxadiazole metabolic stability studies Optimization of drug-like properties
2019 1,2,5-Oxadiazole topoisomerase I inhibitors Anticancer drug development
2023 1,2,5-Oxadiazole NO donors Neuroprotection

Structural Significance of Halogen-Substituted Benzamide-Oxadiazole Hybrids

The incorporation of halogen atoms into benzamide-oxadiazole hybrids serves dual purposes: electronic modulation and enhanced lipophilicity. The chlorine atom at the ortho position of the benzamide moiety inductively withdraws electron density, polarizing the amide bond and potentially strengthening hydrogen-bond interactions with target proteins. Concurrently, the para-fluorophenyl group attached to the 1,2,5-oxadiazole ring introduces a mild electron-withdrawing effect, which stabilizes the oxadiazole ring against metabolic degradation while fine-tuning the molecule’s dipole moment. This synergy is exemplified in the compound’s predicted logP value (calculated as 2.8 ± 0.3), which balances aqueous solubility and membrane permeability.

Table 2: Electronic Effects of Halogen Substituents in Benzamide-Oxadiazole Hybrids

Substituent Position Electronic Effect Biological Impact
Chlorine Ortho (benzamide) -I effect, +M (weak) Enhanced protein binding
Fluorine Para (oxadiazole) -I effect Metabolic stabilization

Positional Isomerism in 1,2,5-Oxadiazol-3-yl Substituted Compounds

The 1,2,5-oxadiazole ring exhibits distinct regiochemical behavior depending on the substitution pattern. Substitution at the 3-position, as seen in 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide, creates a dipole moment oriented toward the nitrogen atoms, facilitating interactions with positively charged enzymatic pockets. This contrasts with 1,2,4-oxadiazoles, where substitution at the 5-position results in a reversed dipole, often leading to higher lipophilicity and unintended off-target effects. Molecular docking studies of analogous compounds reveal that the 3-substituted 1,2,5-oxadiazole derivatives exhibit superior binding affinities to targets such as acetylcholinesterase (AChE) and SENP2, likely due to optimal alignment of the oxadiazole’s electron-deficient regions with catalytic residues.

Equation 1: Dipole Moment Comparison of Oxadiazole Regioisomers
$$
\mu{1,2,5-\text{oxadiazole}} = 4.2 \, \text{D} \quad \text{(3-position substitution)}
$$
$$
\mu
{1,2,4-\text{oxadiazole}} = 3.7 \, \text{D} \quad \text{(5-position substitution)}
$$
Calculations based on density functional theory (DFT) at the B3LYP/6-31G* level.*

Properties

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)15(21)18-14-13(19-22-20-14)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)

InChI Key

OCSNAFMSRSIFHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Formation of 4-Fluorobenzaldehyde Aldoxime

The synthesis begins with the conversion of 4-fluorobenzaldehyde to its aldoxime derivative. Treatment with hydroxylamine hydrochloride (NH$$2$$OH·HCl) and sodium bicarbonate (NaHCO$$3$$) in a methanol-water mixture yields 4-fluorobenzaldehyde oxime (10 ) in near-quantitative yield (100%).

Reaction Conditions

  • Reagents : 4-Fluorobenzaldehyde (6.00 mmol), NH$$2$$OH·HCl (7.20 mmol), NaHCO$$3$$ (7.20 mmol)
  • Solvent : Methanol (18 mL) and water (9 mL)
  • Temperature : Room temperature
  • Yield : 100%

Synthesis of Imidoyl Chloride

The aldoxime is converted to an imidoyl chloride using N-chlorosuccinimide (NCS). For example, 4-fluorobenzaldehyde oxime reacts with NCS in dry dimethylformamide (DMF) at 45°C to form the intermediate imidoyl chloride (13 ).

Reaction Conditions

  • Reagents : Aldoxime (39.10 mmol), NCS (34.70 mmol)
  • Solvent : Dry DMF (28 mL)
  • Temperature : 45°C for 10 minutes, then room temperature for 1 hour
  • Workup : In situ use without isolation

Formation of Hydroxyimino Acetonitrile

The imidoyl chloride intermediate is treated with potassium cyanide (KCN) in ethyl acetate at 5°C to yield the hydroxyimino acetonitrile (16 ).

Reaction Conditions

  • Reagents : Imidoyl chloride (39.10 mmol), KCN (86.02 mmol)
  • Solvent : Ethyl acetate (100 mL)
  • Temperature : 5°C for 30 minutes
  • Yield : 72% after column chromatography

Preparation of Amide Oxime

The hydroxyimino acetonitrile undergoes reaction with hydroxylamine hydrochloride and sodium bicarbonate in methanol-water to form the amide oxime (19 ).

Reaction Conditions

  • Reagents : Hydroxyimino acetonitrile (7.41 mmol), NH$$2$$OH·HCl (11.10 mmol), NaHCO$$3$$ (11.10 mmol)
  • Solvent : Methanol (7 mL) and water (3.5 mL)
  • Temperature : Reflux
  • Yield : 78%

Cyclization to 1,2,5-Oxadiazole

Refluxing the amide oxime in 2 N sodium hydroxide (NaOH) induces intramolecular cyclization, forming 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (7 ).

Reaction Conditions

  • Reagents : Amide oxime (7.41 mmol), NaOH (2 N)
  • Temperature : Reflux overnight
  • Yield : 60–78%

Coupling with 2-Chlorobenzoyl Chloride

The final step involves coupling the 1,2,5-oxadiazol-3-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (Et$$_3$$N) in dichloromethane (DCM).

Reaction Conditions

  • Reagents : 1,2,5-Oxadiazol-3-amine (5.00 mmol), 2-chlorobenzoyl chloride (5.50 mmol), Et$$_3$$N (6.00 mmol)
  • Solvent : Dry DCM (20 mL)
  • Temperature : 0°C to room temperature
  • Yield : 65–70%

Table 1: Summary of Aldoxime Intermediate Method

Step Reagents/Conditions Yield
Aldoxime Formation NH$$2$$OH·HCl, NaHCO$$3$$, MeOH/H$$_2$$O 100%
Imidoyl Chloride NCS, DMF In situ
Hydroxyimino Acetonitrile KCN, EtOAc 72%
Amide Oxime NH$$2$$OH·HCl, NaHCO$$3$$, MeOH/H$$_2$$O 78%
Cyclization 2 N NaOH, reflux 60–78%
Coupling 2-Chlorobenzoyl chloride, Et$$_3$$N, DCM 65–70%

Synthetic Route 2: Amide Oxime Cyclization

Direct Cyclization of Preformed Amide Oxime

An alternative route bypasses aldoxime intermediates by directly cyclizing a preformed amide oxime. For example, 2-chloro-N-(hydroxyimino)benzamide derivatives are treated with NaOH under reflux to form the 1,2,5-oxadiazole ring.

Reaction Conditions

  • Reagents : Amide oxime (5.00 mmol), NaOH (2 N)
  • Temperature : Reflux for 12 hours
  • Yield : 70–75%

One-Pot Synthesis

Recent optimizations enable a one-pot synthesis where the amide oxime is generated in situ from 2-chlorobenzonitrile and hydroxylamine, followed by immediate cyclization.

Reaction Conditions

  • Reagents : 2-Chlorobenzonitrile (5.00 mmol), NH$$_2$$OH·HCl (6.00 mmol), NaOH (2 N)
  • Solvent : Ethanol (15 mL)
  • Temperature : Reflux for 8 hours
  • Yield : 68%

Table 2: Summary of Amide Oxime Cyclization Method

Step Reagents/Conditions Yield
Cyclization NaOH (2 N), reflux 70–75%
One-Pot Synthesis NH$$_2$$OH·HCl, NaOH, EtOH 68%

Optimization of Reaction Conditions

Solvent Effects

  • Aldoxime Route : DMF and ethyl acetate are critical for stabilizing reactive intermediates.
  • Cyclization Step : Aqueous NaOH ensures efficient deprotonation and ring closure.

Temperature Control

  • Low temperatures (5°C) during KCN reactions prevent side product formation.
  • Reflux conditions (100–110°C) are essential for cyclization kinetics.

Catalytic Additives

  • Triethylamine in coupling steps neutralizes HCl, enhancing reaction efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl$$3$$) : Signals at δ 7.85–7.45 (m, aromatic H), δ 4.10 (q, OCH$$2$$), δ 1.47 (t, CH$$_3$$).
  • 13C NMR : Peaks at 165.2 ppm (C=O), 162.0 ppm (C-F), 118.5 ppm (C≡N).

Infrared (IR) Spectroscopy

  • Strong absorptions at 3266 cm$$^{-1}$$ (N-H), 2249 cm$$^{-1}$$ (C≡N), 1650 cm$$^{-1}$$ (C=O).

Comparative Analysis of Methods

Table 3: Method Comparison

Parameter Aldoxime Route Amide Oxime Route
Total Yield 35–40% 45–50%
Steps 6 3
Purification Complexity High (multiple columns) Moderate (one-pot)
Scalability Limited by intermediate stability High due to streamlined steps

Chemical Reactions Analysis

2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibit promising anticancer activity. Derivatives of oxadiazoles have been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs). For instance, certain 1,2,4-oxadiazole derivatives have demonstrated selective inhibition of human carbonic anhydrases at nanomolar concentrations .

In vitro studies have highlighted that compounds related to the oxadiazole structure can induce apoptosis in cancer cells and inhibit cell division by targeting specific proteins involved in these processes.

Antimicrobial Effects

The compound also shows potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may lead to effective treatments against various infections. The oxadiazole ring is known for its diverse biological properties, making it a valuable scaffold in the design of new antimicrobial agents.

Synthetic Pathways

The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving nitrile oxides and amidoximes.
  • Coupling Reaction : The final step involves coupling the chlorinated benzamide with the synthesized oxadiazole ring using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Case Study 1: Anticancer Activity Evaluation

A study evaluated various oxadiazole derivatives against different cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents. Notably, derivatives showed selectivity for specific cancer types, suggesting that modifications to the structure could enhance efficacy against particular cancers .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of oxadiazole derivatives on carbonic anhydrases associated with tumor growth. Compounds were tested for their ability to inhibit enzyme activity at varying concentrations. The most effective compounds were found to inhibit enzyme activity in the low nanomolar range, indicating strong potential for development as therapeutic agents targeting tumor-associated enzymes .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or protein function. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .
  • Alkoxy substituents (e.g., methoxy, ethoxy) increase solubility but may reduce potency due to steric hindrance .
  • Bulkier groups (e.g., tert-butyl) improve lipophilicity but may compromise synthetic yields .

Key Observations :

  • NaH in DMF is a common method for coupling benzoyl chlorides to oxadiazole amines, with yields ranging from 52–70% .
  • Nitro-group reductions (e.g., SnCl₂) are critical for generating bioactive amino derivatives but require rigorous purification .

Biological Activity

2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound incorporates a benzamide moiety and a 1,2,5-oxadiazole ring, with chlorine and fluorine substituents that may enhance its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN3O2
  • Molecular Weight : 316.73 g/mol
  • IUPAC Name : 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

The presence of halogen atoms (chlorine and fluorine) in the structure suggests potential reactivity and biological activity, making it a subject of interest in various therapeutic contexts.

Biological Activity Overview

Research indicates that 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits several biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Compounds with similar oxadiazole structures have been reported to possess diverse biological activities including:

  • Anticancer Activity : Inhibitory effects on cancer cell lines such as prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation .

The mechanism by which 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects is believed to involve interactions with specific molecular targets. This may include:

  • Inhibition of Enzymes : Such as Histone Deacetylase (HDAC), which plays a role in cancer cell proliferation.
  • Receptor Binding : Potential binding to receptors that regulate cell growth and apoptosis .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of compounds related to 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide. Below are key findings from various research efforts:

StudyCompoundTarget Cell LineIC50 (µM)Notes
2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamidePC-3 (Prostate Cancer)0.67Significant cytotoxicity observed
Various Oxadiazole DerivativesHCT-116 (Colon Cancer)0.80Inhibition of cell growth
Oxadiazole DerivativesACHN (Renal Cancer)0.87Induction of apoptosis

These studies indicate a promising profile for this compound in the context of cancer therapy.

Pharmacological Applications

The potential applications of 2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide extend beyond oncology:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Effects : The ability to inhibit cyclooxygenases (COX) suggests potential use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.